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Compound of Interest

Compound Name: 3-Bromobenzyl alcohol

Cat. No.: B105401

In the realm of pharmaceutical research and synthetic chemistry, the precise identification of
isomeric compounds is paramount. The subtle differences in the substitution patterns of
molecules like bromobenzyl alcohol can dramatically alter their chemical reactivity and
biological activity. This guide provides a comprehensive spectroscopic comparison of the three
isomers of bromobenzyl alcohol: 2-bromobenzyl alcohol, 3-bromobenzyl alcohol, and 4-
bromobenzyl alcohol. Through a detailed analysis of their Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and
drug development professionals with the necessary tools to distinguish between these closely
related compounds.

At a Glance: Spectroscopic Fingerprints of
Bromobenzyl Alcohol Isomers

The key to differentiating the bromobenzyl alcohol isomers lies in the unique electronic
environments of their constituent atoms, which are reflected in their spectroscopic signatures.
The position of the bromine atom on the benzene ring influences the chemical shifts of the
aromatic protons and carbons in NMR spectroscopy, the vibrational modes of the molecule in
IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for the three isomers of bromobenzyl alcohol.
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Table 1: *H NMR Spectroscopic Data (Chemical Shift & in ppm)

2-Bromobenzyl

3-Bromobenzyl

4-Bromobenzyl

Proton
Alcohol Alcohol Alcohol

-CH:- ~4.71 ~4.65 ~4.64

-OH ~2.0 (broad s) ~1.9 (broad s) ~1.8 (broad s)
~7.55 (d), ~7.35 (1), ~7.42 (s), ~7.38 (d),

Aromatic H (@) ® (%) @ ~7.48 (d), ~7.25 (d)

~7.28 (d), ~7.15 (1)

~7.20 (m)

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)

2-Bromobenzyl
Carbon

3-Bromobenzyl

4-Bromobenzyl

Alcohol Alcohol Alcohol
-CHa2- ~64.0 ~64.2 ~64.3
C-Br ~122.0 ~122.5 ~121.3

~127.5, ~128.8, ~125.5, ~129.5,

) ~128.8, ~131.6,
Aromatic C ~129.2, ~132.8, ~130.2, ~130.3,
~140.2

~139.1 ~143.1

C-CH20H ~139.1 ~143.1 ~140.2

Table 3: Key Infrared (IR) Vibrational Frequencies (cm~1)
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Functional Group

2-Bromobenzyl

3-Bromobenzyl

4-Bromobenzyl

Alcohol Alcohol Alcohol

O-H Stretch (broad) ~3300-3400 ~3300-3400 ~3300-3400
C-H Stretch

) ~3060 ~3060 ~3060
(Aromatic)
C-H Stretch (Aliphatic)  ~2870, ~2930 ~2870, ~2930 ~2870, ~2930
C=C Stretch

] ~1590, ~1470, ~1440 ~1590, ~1470, ~1420 ~1590, ~1480, ~1400
(Aromatic)
C-O Stretch ~1010 ~1020 ~1010
C-Br Stretch ~650 ~680 ~620

Table 4: Mass Spectrometry Data (m/z)

2-Bromobenzyl

3-Bromobenzyl

4-Bromobenzyl

lon Alcohol Alcohol Alcohol
Molecular lon [M]* 186/188 186/188 186/188
[M-H]* 185/187 185/187 185/187
[M-OH]* 169/171 169/171 169/171
[M-Br]* 107 107 107
[C7H7]* 91 91 91
[CeHs]* 77 77 77

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of

bromobenzyl alcohol isomers.
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 To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
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[https://www.benchchem.com/product/b105401#spectroscopic-comparison-of-bromobenzyl-
alcohol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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